molecular formula C9H11NS B3042975 5-tert-Butyl-thiophene-2-carbonitrile CAS No. 685120-66-5

5-tert-Butyl-thiophene-2-carbonitrile

Cat. No.: B3042975
CAS No.: 685120-66-5
M. Wt: 165.26 g/mol
InChI Key: YFXQEAFEUHMKBR-UHFFFAOYSA-N
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Description

5-tert-Butyl-thiophene-2-carbonitrile: is an organic compound with the molecular formula C₉H₁₁NS and a molecular weight of 165.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group at the 5-position and a nitrile group at the 2-position. This compound is primarily used in research settings and has various applications in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-thiophene-2-carbonitrile typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2-carbonitrile with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-tert-Butyl-thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-thiophene-2-carbonitrile is primarily related to its chemical reactivity. The presence of the nitrile group and the tert-butyl group influences its electronic properties, making it a versatile intermediate in organic synthesis. The thiophene ring can participate in π-π interactions, which are crucial in the formation of conductive polymers and other materials .

Comparison with Similar Compounds

    Thiophene-2-carbonitrile: Lacks the tert-butyl group, making it less sterically hindered.

    5-tert-Butyl-thiophene: Lacks the nitrile group, affecting its reactivity and applications.

    2-Thiophenecarbonitrile: Similar structure but without the tert-butyl group.

Uniqueness: 5-tert-Butyl-thiophene-2-carbonitrile is unique due to the combination of the tert-butyl and nitrile groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of specialized materials and in research applications where specific reactivity is required .

Properties

IUPAC Name

5-tert-butylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQEAFEUHMKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976755
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612504-43-5
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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